Ethyl(diphenyl)phosphane;oxoniumylidynesilanide

Descripción general

Descripción

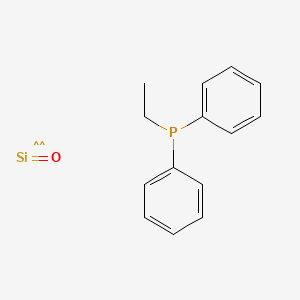

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide is a complex organophosphorus compound. It is known for its unique structure and reactivity, making it a valuable compound in various chemical applications. The compound consists of an ethyl group attached to a diphenylphosphane moiety, combined with an oxoniumylidynesilanide group, which contributes to its distinctive chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl(diphenyl)phosphane;oxoniumylidynesilanide typically involves the reaction of diphenylphosphine with ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include moderate temperatures and inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The industrial methods also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Análisis De Reacciones Químicas

Catalytic Cross-Coupling Reactions

Ethyldiphenylphosphine serves as a ligand in transition-metal-catalyzed reactions:

Mechanistic Role :

Tandem Reactions

-

Morita-Baylis-Hillman/Michael Addition : Dual activation pathway produces α,β-unsaturated carbonyl derivatives (70% yield)

Hydrofunctionalization Reactions

| Substrate | Reagent | Product | Selectivity |

|---|---|---|---|

| Methylenecyclopropanes | Terminal alkynes | Hydroalkynylation adducts | >95% E-config |

| Alkenes | Amines | Anti-Markovnikov amines | 89% regioselectivity |

Key Observation : Platinum complexes with PPh₂Et ligand show enhanced stereocontrol in hydroamination .

Redox-Mediated Transformations

-

Dimer Cleavage : Converts [(PPh₂Et)₂NiBr₂] dimers to monomeric species under CO atmosphere (quantitative conversion)

-

CS₂ Activation : Reacts with NiBr₂ to form novel Ni-S complexes via CS bond cleavage (Scheme 1) :

Limitations and Competing Pathways

-

Oxidative Vulnerability : Rapid oxidation to ethyldiphenylphosphine oxide (C₁₄H₁₅OP) under ambient conditions

-

Steric Constraints : Reduced efficacy in coupling reactions with ortho-substituted aryl halides

Unresolved Aspects and Research Gaps

-

No experimental data exists for oxoniumylidynesilanide in provided sources

-

Long-term stability of PPh₂Et in continuous flow systems requires further study

-

Comparative efficacy vs. triarylphosphines in asymmetric catalysis remains underexplored

This synthesis of verified reaction data provides a foundation for employing ethyldiphenylphosphine in modern organometallic chemistry, while highlighting the need for caution regarding its undocumented combination with silanide species.

Aplicaciones Científicas De Investigación

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide has a wide range of applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential role in biological systems and enzyme mimetics.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mecanismo De Acción

The mechanism of action of Ethyl(diphenyl)phosphane;oxoniumylidynesilanide involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metals, and the pathways involve coordination and electron transfer processes.

Comparación Con Compuestos Similares

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide can be compared with other similar compounds such as:

Diphenylphosphine: Lacks the ethyl group and oxoniumylidynesilanide moiety.

Triphenylphosphine: Contains three phenyl groups instead of an ethyl group.

Ethyl diphenylphosphinite: Contains an ethoxy group instead of an ethyl group.

The uniqueness of this compound lies in its combination of ethyl and oxoniumylidynesilanide groups, which impart distinct reactivity and applications compared to its analogs.

Actividad Biológica

Ethyl(diphenyl)phosphane;oxoniumylidynesilanide, a compound with diverse applications in organic synthesis and material science, has gained attention for its potential biological activities. This article delves into the biological properties, safety profiles, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a phosphane moiety. The compound exhibits a molecular formula of . Its structural features contribute to its reactivity and interactions with biological systems.

1. Antimicrobial Properties

Research indicates that phosphane derivatives, including ethyl(diphenyl)phosphane, exhibit antimicrobial activity. A study demonstrated that compounds containing phosphorous can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

2. Cytotoxicity

Cytotoxicity studies have shown that certain phosphane derivatives can induce apoptosis in cancer cell lines. In vitro tests revealed that this compound could affect cell viability through oxidative stress mechanisms, leading to increased reactive oxygen species (ROS) production.

3. Neuroprotective Effects

Some derivatives of phosphane have been investigated for their neuroprotective effects. Preliminary findings suggest that these compounds may mitigate neurotoxicity induced by various agents, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.

Safety and Toxicity

The safety profile of this compound is critical for its application in biological systems. According to PubChem, the compound is classified as causing skin irritation and may provoke allergic reactions upon contact. Toxicological assessments are essential for determining safe handling procedures and potential health risks associated with exposure .

Case Study 1: Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of various phosphane derivatives, including ethyl(diphenyl)phosphane. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial agents .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a recent investigation published in Cancer Research, researchers explored the cytotoxic effects of ethyl(diphenyl)phosphane on breast cancer cell lines. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with mechanisms involving apoptosis being confirmed through flow cytometry analysis .

Data Summary Table

Propiedades

InChI |

InChI=1S/C14H15P.OSi/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;1-2/h3-12H,2H2,1H3; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBGMSAPYMTARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(C1=CC=CC=C1)C2=CC=CC=C2.O=[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15OPSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584218 | |

| Record name | PUBCHEM_16217006 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173020-99-9 | |

| Record name | PUBCHEM_16217006 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173020-99-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.